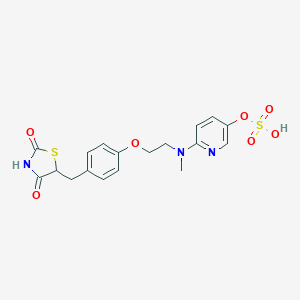

5-Hydroxy Rosiglitazone Sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGUBJKZLRLKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344716 | |

| Record name | p-O-Sulfate rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288853-63-4 | |

| Record name | p-O-Sulfate rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis and Purification of 5-Hydroxy Rosiglitazone Sulfate: A Guide for Metabolite Standard Generation

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview for the chemical synthesis and subsequent purification of 5-Hydroxy Rosiglitazone Sulfate, a principal Phase II metabolite of the antidiabetic drug Rosiglitazone. The availability of pure metabolite standards is a prerequisite for definitive compound identification and accurate quantification in various stages of drug development, including metabolic, pharmacokinetic, and toxicological studies.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and self-validating.

The Rationale: Why Synthesize this compound?

Rosiglitazone, a member of the thiazolidinedione class, is primarily metabolized in the liver by Cytochrome P450 enzymes, with CYP2C8 playing a major role.[3][4] The primary routes of Phase I metabolism are N-demethylation and aromatic hydroxylation, leading to intermediates such as 5-hydroxy rosiglitazone (p-hydroxy rosiglitazone).[3][5] These hydroxylated metabolites subsequently undergo Phase II conjugation reactions, such as sulfation, to form more water-soluble compounds that are readily excreted.[3][6]

The resulting this compound is therefore a critical metabolite for several reasons:

-

Metabolite Identification (MetID): An authentic chemical standard is required to confirm the structure of metabolites detected in in vitro and in vivo systems.[1]

-

Quantitative Bioanalysis: It serves as a reference standard for developing and validating quantitative assays (e.g., LC-MS/MS) to measure metabolite concentrations in biological matrices.[7]

-

Safety and Toxicology: Characterizing the biological activity and potential toxicity of major metabolites is a key regulatory requirement.

-

Drug-Drug Interaction (DDI) Studies: Understanding the complete metabolic pathway is essential for predicting potential DDIs.[4]

Given the challenges in isolating sufficient quantities of metabolites from biological systems, chemical synthesis offers a reliable and scalable alternative.[8][9]

Strategic Synthesis Pathway

The synthesis of this compound is approached via a two-stage process: first, the preparation of the hydroxylated precursor, 5-Hydroxy Rosiglitazone, followed by the selective sulfation of the phenolic hydroxyl group.

Caption: High-level workflow from synthesis to final validated metabolite standard.

The synthesis of the parent drug, Rosiglitazone, typically involves the condensation of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde with 2,4-thiazolidinedione, followed by reduction.[10] To introduce the 5-hydroxy group on the pyridine ring, a modification of this route is necessary, likely starting with a protected 5-hydroxy-2-aminopyridine derivative.

Sulfation of phenolic hydroxyl groups is a well-established transformation in medicinal chemistry.[6] The choice of sulfating agent is critical to avoid side reactions and ensure a good yield.

-

Causality of Reagent Choice: The sulfur trioxide pyridine complex (SO₃·pyridine) is the preferred reagent for this step. Unlike more aggressive reagents like chlorosulfonic acid, SO₃·pyridine is relatively mild and selective for hydroxyl groups, minimizing the risk of undesired reactions with the multiple nitrogen atoms or the thiazolidinedione ring in the parent molecule.[6] The reaction is typically performed in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to ensure solubility of the starting material and reagent.

-

Preparation: Dissolve 1.0 equivalent of 5-Hydroxy Rosiglitazone in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 1.5 equivalents of sulfur trioxide pyridine complex (SO₃·pyridine) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding the mixture to a beaker of ice-cold water.

-

Work-up: Adjust the pH of the aqueous solution to ~7.0 using a saturated sodium bicarbonate solution. The crude product, being highly polar, will remain in the aqueous phase. Wash the aqueous phase with a non-polar organic solvent like ethyl acetate to remove any unreacted starting material and non-polar impurities.

-

Isolation: The aqueous phase containing the crude sodium salt of this compound is then concentrated under reduced pressure and can be directly taken for purification.

Purification: Overcoming the Polarity Challenge

The addition of a sulfate group drastically increases the polarity of the molecule, rendering standard reversed-phase chromatography inefficient due to poor retention.[11]

-

Trustworthiness Through Technique Selection: To achieve high-purity isolation, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most authoritative and reliable technique. HILIC utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[12] This setup promotes the retention of highly polar analytes like sulfated metabolites, allowing for effective separation from less polar impurities.[11][13]

Caption: Step-by-step workflow for the HILIC purification process.

-

Sample Preparation: Dissolve the crude product from the synthesis work-up in a minimal amount of the initial mobile phase (e.g., 95:5 Acetonitrile:Water) or DMSO. Filter the solution through a 0.22 µm syringe filter before injection.

-

Chromatographic System: Utilize a preparative HPLC system equipped with a HILIC column.

-

Elution: Equilibrate the column with the initial mobile phase conditions. Inject the prepared sample.

-

Gradient: Apply a gradient that gradually increases the polarity of the mobile phase (i.e., increases the percentage of water/aqueous buffer) to elute the highly retained sulfated metabolite.

-

Fraction Collection: Collect fractions based on the UV chromatogram or mass spectrometer signal corresponding to the target compound's mass.

-

Post-Processing: Combine the pure fractions, and remove the solvents via lyophilization (freeze-drying) to obtain the final product as a stable, fluffy solid.

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | Amide or Silica-based HILIC Column | Provides polar surface for hydrophilic interaction and retention.[11][13] |

| Mobile Phase A | Acetonitrile (ACN) | The weak, non-polar solvent in the HILIC mobile phase system. |

| Mobile Phase B | 10 mM Ammonium Acetate in Water, pH 6.8 | The strong, polar solvent. Ammonium acetate is volatile and MS-compatible. |

| Gradient | 95% A -> 50% A over 30 minutes | Gradually increases mobile phase polarity to elute the target compound. |

| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for 21.2 mm ID) | Scaled for preparative purification. |

| Detection | UV (e.g., 247 nm or 288 nm) and/or Mass Spectrometry | UV detection based on Rosiglitazone's chromophore; MS for mass confirmation.[14] |

Final Validation: A Self-Validating System

The final step is to confirm the identity, purity, and structure of the synthesized this compound. This analytical validation ensures the trustworthiness of the standard for its intended research applications.

| Analysis | Purpose | Expected Result |

| LC-HRMS | Identity Confirmation | Accurate mass measurement matching the theoretical mass of the compound. |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure, including the position of the sulfate group. |

| HPLC/UPLC | Purity Assessment | Determines the purity of the final compound (typically >95%). |

| Formula | C₁₈H₁₉N₃O₇S₂ | [15] |

| Molecular Weight | 453.49 g/mol | [15] |

References

-

Hypha Discovery. Sulfate metabolite synthesis. Hypha Discovery. Available from: [Link]

-

Sahin, G. O., & Rollas, S. (2021). Importance and review of drug metabolite synthesis. Marmara Pharmaceutical Journal, 25(2), 253-269. Available from: [Link]

-

Hypha Discovery. Sulfated Drug Metabolites. Hypha Discovery Blogs. Available from: [Link]

-

Klingler, J., et al. (2020). Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. Metabolites, 10(10), 415. Available from: [Link]

-

Palamanda, J. R., et al. (2012). In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction. European Journal of Drug Metabolism and Pharmacokinetics, 37(3), 161-167. Available from: [Link]

-

Kassahun, K., et al. (2001). Identification of Novel Metabolites of Rosiglitazone in Freshly Isolated Human, Rat, and Monkey Hepatocytes by Liquid Chromatography/Tandem Mass Spectrometry. Drug Metabolism and Disposition, 29(6), 801-809. Available from: [Link]

-

Klingler, J., et al. (2020). Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. ResearchGate. Available from: [Link]

-

Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

-

BioPharma Services Inc. BA Method Development: Polar Compounds. BioPharma Services Inc. Available from: [Link]

-

PharmGKB. Rosiglitazone Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]

-

Kim, H. J., et al. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. BioMed Research International, 2014, 286157. Available from: [Link]

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

-

Xu, Y., et al. (2013). Determination of Rosiglitazone and 5-Hydroxy Rosiglitazone in Rat Plasma Using LC–HRMS by Direct and Indirect Quantitative Analysis: A New Approach for Metabolite Quantification. Bioanalysis, 5(15), 1853-1861. Available from: [Link]

-

Regis Technologies, Inc. Chromatography For Drug Discovery Explained. Regis Technologies, Inc. Available from: [Link]

- Cantello, B. C. C., et al. (2009). Synthesis of antidiabetic rosiglitazone derivatives. U.S. Patent No. 7,598,387. Washington, DC: U.S. Patent and Trademark Office.

-

PDB-101. Rosiglitazone. RCSB PDB. Available from: [Link]

-

BioOrganics. This compound. BioOrganics. Available from: [Link]

-

Axios Research. 5-Hydroxy rosiglitazone sulphate potassium salt. Axios Research. Available from: [Link]

-

Rao, N. V. S. M., et al. (2002). HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study. Arzneimittelforschung, 52(7), 560-564. Available from: [Link]

- Reddy, B. R., et al. (2007). Preparation of rosiglitazone and its salts. U.S. Patent Application No. 11/579,002.

-

Patel, P. N., et al. (2018). Impurity Summarizing on Rosiglitazone by RP-HPLC Analytical Method. Research Journal of Pharmacy and Technology, 11(1), 143-149. Available from: [Link]

-

Daskalopoulou, S. S., & Mikhailidis, D. P. (2023). Rosiglitazone. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Rao, N. V. S. M., et al. (2002). HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study. PubMed. Available from: [Link]

Sources

- 1. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Rosiglitazone [pdb101.rcsb.org]

- 5. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. tandfonline.com [tandfonline.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. US7598387B2 - Synthesis of antidiabetic rosiglitazone derivatives - Google Patents [patents.google.com]

- 11. biopharmaservices.com [biopharmaservices.com]

- 12. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotage.com [biotage.com]

- 14. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 15. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy Rosiglitazone Sulfate

Introduction: Contextualizing a Key Metabolite

Rosiglitazone, an insulin-sensitizing agent of the thiazolidinedione class, has been a significant tool in the management of type 2 diabetes mellitus. Its mechanism of action is rooted in its agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear transcription factor pivotal in glucose regulation. The clinical efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic fate. In humans, Rosiglitazone undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP2C8 and, to a lesser extent, CYP2C9.

The primary routes of Phase I metabolism are N-demethylation and aromatic hydroxylation, leading to the formation of several metabolites, including 5-Hydroxy Rosiglitazone. This hydroxylated intermediate is then subject to Phase II conjugation reactions, which enhance water solubility and facilitate excretion. One of the principal conjugation pathways is sulfation, resulting in the formation of 5-Hydroxy Rosiglitazone Sulfate. Understanding the physicochemical properties of this major metabolite is paramount for a complete pharmacokinetic and toxicological assessment of Rosiglitazone. This guide provides a comprehensive overview of these properties, offering both theoretical grounding and practical experimental frameworks for their evaluation.

Caption: Metabolic pathway of Rosiglitazone to this compound.

Part 1: Synthesis of this compound

The availability of a pure analytical standard is a prerequisite for any rigorous physicochemical characterization. This compound is not commonly available commercially and often must be synthesized. Both chemical and enzymatic approaches are viable.

Chemical Synthesis Strategy

Chemical synthesis offers the advantage of scalability and control. A common strategy for sulfating phenolic compounds involves the use of a sulfur trioxide complex to prevent unwanted side reactions.

Rationale: The direct use of sulfuric acid or chlorosulfonic acid can lead to harsh reaction conditions and the formation of byproducts. Sulfur trioxide-amine complexes, such as the sulfur trioxide-pyridine complex, are milder and more selective sulfating agents for hydroxyl groups.[1][2] The reaction proceeds by the electrophilic attack of the sulfur trioxide on the phenolic oxygen.

Experimental Protocol: Synthesis via SO₃-Pyridine Complex

-

Preparation: Dissolve 5-Hydroxy Rosiglitazone (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Sulfation: Add sulfur trioxide-pyridine complex (1.5 equivalents) portion-wise to the solution while maintaining the temperature at 0-5°C with an ice bath.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by adding cold water.

-

Purification: Neutralize the solution with a suitable base (e.g., sodium bicarbonate). The aqueous solution can then be washed with an organic solvent (e.g., ethyl acetate) to remove unreacted starting material. The desired sulfated product, being highly polar, will remain in the aqueous phase.

-

Isolation: The final product can be isolated from the aqueous phase using techniques such as preparative reverse-phase High-Performance Liquid Chromatography (HPLC) or by forming a salt (e.g., potassium or sodium salt) and precipitating or lyophilizing.

Enzymatic Synthesis Strategy

Enzymatic synthesis provides high regioselectivity and avoids harsh chemical reagents, making it an excellent alternative for producing metabolites. This typically involves using sulfotransferases (SULTs).[3][4]

Rationale: SULTs are the biological catalysts for sulfation in vivo. They utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.[3] Using a recombinant SULT known to act on phenols can generate the specific metabolite of interest under mild, aqueous conditions.

Caption: Comparison of chemical and enzymatic synthesis workflows.

Part 2: Core Physicochemical Properties

The addition of a sulfate moiety drastically alters the physicochemical properties of the parent molecule, 5-Hydroxy Rosiglitazone.

Aqueous Solubility

The primary role of sulfation in drug metabolism is to increase water solubility, thereby facilitating renal clearance.[5]

Expected Outcome: this compound is expected to be significantly more water-soluble than its parent compound, Rosiglitazone, and its Phase I metabolite, 5-Hydroxy Rosiglitazone. The sulfate group is highly polar and ionizable, which strongly favors interaction with water.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[6]

-

Preparation: Add an excess amount of this compound solid to a series of vials containing a buffer of known pH (e.g., pH 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Quantification: Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.

-

Analysis: The determined concentration represents the thermodynamic solubility at that specific pH and temperature.

Data Presentation: Representative Solubility Data

| Compound | Buffer pH | Temperature (°C) | Representative Solubility (µg/mL) |

| Rosiglitazone | 7.4 | 25 | ~15 |

| 5-Hydroxy Rosiglitazone | 7.4 | 25 | ~50 (Estimated) |

| This compound | 7.4 | 25 | >1000 (Expected) |

Acidity Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. This is critical for predicting its behavior in different physiological compartments.

Expected Outcome: The sulfate group (-OSO₃H) is a strong acid, analogous to sulfuric acid. The pKa of organic sulfate monoesters is predicted to be very low, typically less than 1.0.[7] This means that at all physiologically relevant pH values (1-8), the sulfate group will be fully deprotonated and carry a negative charge (-OSO₃⁻). The other ionizable groups on the molecule (the thiazolidinedione ring) will have their own pKa values, but the sulfate group's acidity is the most dominant feature introduced by this metabolic step.

Lipophilicity (LogP and LogD)

Lipophilicity is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Expected Outcome: The introduction of a permanently charged sulfate group dramatically decreases lipophilicity. The LogP of the parent Rosiglitazone is positive, indicating a preference for a lipid environment. In contrast, the LogD at physiological pH (LogD₇.₄) for this compound is expected to be highly negative. This reflects its high hydrophilicity and predicts poor passive diffusion across biological membranes.

Experimental Protocol: LogD Determination

-

System Preparation: Use a two-phase system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

-

Partitioning: Add a known amount of this compound to a vial containing equal volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 30 minutes) to allow for partitioning, then centrifuge to ensure complete phase separation.

-

Quantification: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical method (e.g., LC-MS/MS).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Data Presentation: Representative Lipophilicity Data

| Compound | Parameter | Representative Value |

| Rosiglitazone | LogP | ~2.5 |

| This compound | LogD at pH 7.4 | < -2.0 (Expected) |

Part 3: Stability Assessment

Understanding the chemical stability of a metabolite is critical for the accurate design and interpretation of in vitro and in vivo studies, as well as for defining storage conditions for analytical standards.

Expected Outcome: Sulfate esters, particularly aryl sulfates, can be susceptible to hydrolysis, which cleaves the C-O-S bond to regenerate the hydroxylated parent compound and sulfuric acid. This hydrolysis is typically accelerated under acidic conditions.[8] At neutral and basic pH, the stability is generally much higher.

Experimental Protocol: pH-Dependent Hydrolytic Stability

-

Solution Preparation: Prepare solutions of this compound at a known concentration in a series of aqueous buffers across a range of pH values (e.g., pH 3, 5, 7.4, and 9).

-

Incubation: Incubate these solutions at a controlled temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Reaction Quenching: Immediately quench any further degradation by adding a suitable solvent (e.g., cold acetonitrile) or by freezing.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining amount of this compound and the appearance of the degradation product, 5-Hydroxy Rosiglitazone.

-

Data Analysis: Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH. The half-life (t₁/₂) can then be calculated as t₁/₂ = 0.693 / k.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Discovery and Initial Characterization of Rosiglitazone Metabolites: A Methodological and Mechanistic Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone, a member of the thiazolidinedione class of drugs, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which has been utilized in the management of type 2 diabetes mellitus by enhancing insulin sensitivity.[1][2][3] The clinical pharmacology of any xenobiotic is intrinsically linked to its metabolic fate. Understanding the biotransformation of rosiglitazone is therefore paramount for defining its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring a comprehensive safety evaluation. This technical guide provides a detailed exploration of the discovery and initial characterization of rosiglitazone metabolites. We will dissect the causality behind the experimental designs, from whole-organism (in vivo) disposition studies to focused (in vitro) enzymatic assays, that collectively elucidated the metabolic pathways of this important therapeutic agent. This document is intended for drug development professionals and researchers, offering both a strategic overview and granular, field-proven protocols.

Introduction: The Imperative of Metabolism Studies

The journey of a drug molecule through the body is rarely a direct one. The body's metabolic machinery, primarily localized in the liver, subjects xenobiotics like rosiglitazone to a series of enzymatic modifications. These processes, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, are designed to increase the water solubility of compounds, thereby facilitating their excretion. For drug development, metabolism studies are not merely a regulatory checkbox; they are fundamental to understanding:

-

Pharmacokinetics: The rate and extent of metabolism directly influence a drug's clearance and, consequently, its half-life and exposure levels in the body.[4]

-

Pharmacodynamics: Metabolites can be inactive, possess similar activity to the parent drug, or exhibit a completely different pharmacological or toxicological profile. The circulating metabolites of rosiglitazone are known to be considerably less potent than the parent compound.[1]

-

Drug-Drug Interactions (DDIs): Rosiglitazone is metabolized by cytochrome P450 (CYP) enzymes, which are also responsible for the metabolism of many other drugs.[2][5][6] Co-administration of drugs that inhibit or induce these enzymes can significantly alter rosiglitazone's plasma concentrations, with potential clinical consequences.[7][8]

This guide will illuminate the multi-pronged approach used to build a comprehensive metabolic profile for rosiglitazone.

The Metabolic Landscape of Rosiglitazone: An Overview

Rosiglitazone undergoes extensive hepatic metabolism.[2][3] The primary routes of biotransformation are Phase I oxidative reactions, specifically N-demethylation of the pyridine amine and hydroxylation of the pyridine ring.[1][4][9] These initial metabolites are then subject to Phase II conjugation with sulfate and glucuronic acid before excretion.[1][2] The clearance of rosiglitazone is almost entirely metabolic, with radioactivity from radiolabeled studies being recovered primarily in the urine (around 65%).[4]

The principal enzymes responsible for the initial oxidative steps have been identified as members of the cytochrome P450 superfamily, with CYP2C8 playing the dominant role and CYP2C9 contributing to a lesser extent.[5][6][10][11]

Below is a diagrammatic representation of the core metabolic pathways.

In Vivo Characterization: Disposition in the Whole Organism

The foundational understanding of a drug's fate is derived from in vivo studies, typically in healthy human volunteers. The primary goal is to account for the disposition of the administered dose.

3.1. Rationale and Study Design

The quintessential in vivo metabolism study involves the administration of a radiolabeled version of the drug, often with Carbon-14 (¹⁴C). This is the gold standard because it allows for the tracking of all drug-related material, regardless of its chemical form. A typical study design, as was performed for rosiglitazone, is an open-label, crossover study to assess absorption, disposition, and bioavailability.[4]

3.2. Key Findings from Human Studies

-

Absorption & Bioavailability: Rosiglitazone is rapidly and almost completely absorbed after oral administration, with an absolute bioavailability of approximately 99%.[4][12]

-

Excretion: The majority of the radioactive dose (approx. 65%) is excreted in the urine, with the remainder in the feces, confirming extensive metabolism as the primary route of clearance.[4]

-

Metabolite Profiling: Analysis of plasma and urine reveals that the parent drug, rosiglitazone, has a relatively short half-life (3-7 hours). However, the total radioactivity has a much longer half-life (around 5 days), indicating the presence of circulating metabolites that are cleared more slowly than the parent drug.[4] The major circulating metabolite is N-desmethyl rosiglitazone, while the para-hydroxy metabolite is found primarily as its sulfate conjugate.[5]

In Vitro Mechanistic Studies: Pinpointing the Cause

While in vivo studies show what happens, in vitro experiments are essential to determine how and where it happens. These studies use subcellular fractions and isolated enzyme systems to dissect the metabolic machinery.

The overall workflow for identifying the enzymes responsible for a drug's metabolism is a multi-step, corroborative process.

4.1. Human Liver Microsomes (HLM)

HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of CYP enzymes. Incubating rosiglitazone with HLMs in the presence of necessary cofactors (like NADPH) successfully reproduces the major Phase I metabolic pathways observed in vivo, namely N-demethylation and para-hydroxylation.[6][11] Studies using a panel of HLMs from different human donors revealed a significant variation (over 38-fold) in the rate of metabolite formation, pointing towards the involvement of a polymorphic enzyme.[6][11]

4.2. Correlational, Inhibition, and Recombinant Enzyme Studies

A three-pronged approach provides a self-validating system to identify the specific CYP enzymes involved:

-

Correlational Analysis: The rates of rosiglitazone N-demethylation and para-hydroxylation in the HLM panel showed a strong statistical correlation with the activity of paclitaxel 6α-hydroxylase, a known selective probe for CYP2C8 activity.[6]

-

Chemical Inhibition: The formation of these metabolites was significantly inhibited (>50%) by 13-cis retinoic acid, a selective inhibitor of CYP2C8.[6][11] Conversely, inhibitors of other major CYPs like CYP1A2 (furafylline), CYP2D6 (quinidine), and CYP3A4 (ketoconazole) had little to no effect.[6][11] Sulphaphenazole, a CYP2C9 inhibitor, showed only limited inhibition.[6][11]

-

Recombinant Enzymes: Incubations with individually expressed human CYP enzymes provided the most direct evidence. Microsomes derived from cells transfected with only human CYP2C8 cDNA were highly effective at producing both N-desmethyl and para-hydroxy rosiglitazone.[6][11] Expressed CYP2C9 also produced these metabolites, but at a much slower rate.[6][11]

Key Metabolites: Structures and Significance

The initial characterization identified three primary oxidative metabolites.

| Metabolite Name | Abbreviation | Description | Primary Enzyme | Pharmacological Activity |

| N-desmethyl Rosiglitazone | N-Dm-R | Removal of the methyl group from the pyridine amine.[14] | CYP2C8 | Significantly less potent than parent drug.[1] |

| para-hydroxy Rosiglitazone | p-OH-R | Hydroxylation at the position para to the ether linkage on the pyridine ring. | CYP2C8 | Significantly less potent than parent drug.[1] |

| ortho-hydroxy Rosiglitazone | o-OH-R | Hydroxylation at the position ortho to the ether linkage on the pyridine ring. A minor metabolite.[6][15] | CYP2C8 | Significantly less potent than parent drug.[1] |

More recent investigations using advanced techniques and different in vitro systems, such as hepatocytes, have identified novel metabolites, including N-glucuronides of the thiazolidinedione ring, highlighting the complexity of drug metabolism.[16]

Detailed Experimental Protocols

6.1. Protocol: In Vitro Metabolism of Rosiglitazone in Human Liver Microsomes

-

Objective: To determine the rate of formation of N-desmethyl and para-hydroxy rosiglitazone in a pooled HLM system.

-

Materials:

-

Rosiglitazone stock solution (e.g., 10 mM in DMSO).

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL.

-

Phosphate buffer (0.1 M, pH 7.4).

-

NADPH regenerating system (e.g., NADPH-A/B).

-

Acetonitrile (ACN) with internal standard (for quenching and analysis).

-

96-well incubation plate, thermal shaker, centrifuge.

-

-

Methodology:

-

Prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

-

Add rosiglitazone to the HLM master mix to achieve the desired final substrate concentration (e.g., 10 µM). Pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 15 minutes) at 37°C with gentle shaking. The incubation time should be within the determined linear range for metabolite formation.

-

Terminate the reaction by adding 2 volumes of ice-cold ACN containing an appropriate analytical internal standard.

-

Centrifuge the plate (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the metabolites formed against a standard curve prepared with authentic metabolite standards.

-

6.2. Protocol: LC-MS/MS Analysis for Metabolite Quantification

-

Objective: To separate and quantify rosiglitazone and its primary metabolites.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[17][18]

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Rosiglitazone: m/z 358 -> [fragment ion]

-

N-desmethyl Rosiglitazone: m/z 344 -> [fragment ion]

-

Hydroxy Rosiglitazone: m/z 374 -> [fragment ion]

-

-

Data Analysis: Integrate peak areas and calculate concentrations based on the standard curve. High-resolution mass spectrometry (HRMS) can be used for more definitive identification in discovery stages.[19][20]

-

Conclusion and Implications

The initial characterization of rosiglitazone metabolism was a systematic and logical process that built a comprehensive picture from in vivo observations to precise in vitro mechanisms. The discovery that CYP2C8 is the primary metabolizing enzyme was a critical finding.[6][10] This knowledge is essential for predicting and managing potential drug-drug interactions. For instance, co-administration of a strong CYP2C8 inhibitor like gemfibrozil can significantly increase rosiglitazone plasma concentrations, necessitating caution.[7] The identification of metabolites as pharmacologically less potent than the parent compound confirmed that the therapeutic effect is driven by rosiglitazone itself.[1] These foundational studies exemplify the rigorous, multi-faceted approach required in modern drug development to ensure a thorough understanding of a drug's disposition and to provide a basis for its safe and effective use in the clinic.

References

-

Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem. National Center for Biotechnology Information. [Link]

-

Rosiglitazone Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]

-

Baldwin, S. J., Clarke, S. E., & Chenery, R. J. (1999). Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British journal of clinical pharmacology, 48(3), 424–432. [Link]

-

Cox, P. J., Ryan, D. A., Hollis, F. J., Harris, A. M., Miller, A. K., Vousden, M., & Cowley, H. (2000). Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans. Drug metabolism and disposition: the biological fate of chemicals, 28(7), 772–780. [Link]

-

rosiglitazone - ClinPGx. PharmGKB. [Link]

-

Ghahramani, P., & Ellis, G. (2017). Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method. Drug metabolism letters, 10(4), 263–269. [Link]

-

What is the mechanism of Rosiglitazone Maleate? - Patsnap Synapse. PatSnap. [Link]

-

Pinto, A. V., Schug, K. A., & de Souza, D. (2014). In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction. Bioanalysis, 6(16), 2171–2182. [Link]

-

Hruska, M. W., Amico, J. A., Langaee, T. Y., Ferrell, R. E., & Prows, M. R. (2005). The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects. British journal of clinical pharmacology, 59(1), 70–79. [Link]

-

Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar. Semantic Scholar. [Link]

-

Ye, M., He, K., & Rourick, R. (2006). Identification of Novel Metabolites of Rosiglitazone in Freshly Isolated Human, Rat, and Monkey Hepatocytes by Liquid Chromatography/Tandem Mass Spectrometry. Drug Metabolism and Disposition, 34(5), 849-859. [Link]

-

Li, W., Luo, L., & Li, Y. (2013). Determination of rosiglitazone and 5-hydroxy rosiglitazone in rat plasma using LC-HRMS by direct and indirect quantitative analysis: a new approach for metabolite quantification. Bioanalysis, 5(20), 2501–2511. [Link]

-

Baldwin, S. J., Clarke, S. E., & Chenery, R. J. (1999). Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British journal of clinical pharmacology, 48(3), 424–432. [Link]

-

N-Desmethyl Rosiglitazone | C17H17N3O3S | CID 12000328 - PubChem. National Center for Biotechnology Information. [Link]

-

Absorption, Disposition, and Metabolism of Rosiglitazone, a Potent Thiazolidinedione Insulin Sensitizer, in Humans - ResearchGate. ResearchGate. [Link]

-

Chen, Y. T., Lin, L. C., & Tsai, T. H. (2023). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of food and drug analysis, 31(1), 152–164. [Link]

-

Rao, N. V., Chaluvadi, M. R., Benjamin, B., Mullangi, R., Katneni, K., Babu, A. P., ... & Rajagopalan, R. (2002). HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study. Arzneimittel-Forschung, 52(7), 560–564. [Link]

-

Rosiglitazone - Diabetes Mellitus - PDB-101. RCSB PDB. [Link]

-

Ma, B., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Mass spectrometry reviews, 26(4), 579–608. [Link]

Sources

- 1. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]

- 4. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Rosiglitazone [pdb101.rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar [semanticscholar.org]

- 11. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Desmethyl Rosiglitazone-d4 (1215407-67-2) for sale [vulcanchem.com]

- 13. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Desmethyl Rosiglitazone | C17H17N3O3S | CID 12000328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of rosiglitazone and 5-hydroxy rosiglitazone in rat plasma using LC-HRMS by direct and indirect quantitative analysis: a new approach for metabolite quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jfda-online.com [jfda-online.com]

An In-depth Technical Guide on the Biological Activity of 5-Hydroxy Rosiglitazone Sulfate

Introduction: The Metabolic Journey of a Potent Insulin Sensitizer

Rosiglitazone, a member of the thiazolidolidinedione (TZD) class of drugs, established its place in clinical practice as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4] PPARγ is a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1][5] Upon activation by ligands like rosiglitazone, PPARγ modulates the transcription of genes involved in insulin signaling, thereby enhancing tissue sensitivity to insulin.[1][2]

The clinical efficacy of rosiglitazone is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism.[1][6][7] The primary routes of metabolic transformation for rosiglitazone are N-demethylation and hydroxylation, processes predominantly mediated by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[1][7][8][9] This initial, or Phase I, metabolism results in the formation of several metabolites, including 5-Hydroxy Rosiglitazone. These Phase I metabolites then undergo further conjugation, or Phase II metabolism, with sulfate and glucuronic acid.[1][3][6] This leads to the formation of compounds such as 5-Hydroxy Rosiglitazone Sulfate. Generally, the circulating metabolites of rosiglitazone are considered to be significantly less potent than the parent compound and are not thought to contribute substantially to its insulin-sensitizing effects.[3][9]

This technical guide provides a comprehensive framework for the experimental investigation of the biological activity of this compound. Given the general understanding that metabolic conjugation often leads to pharmacological inactivation, this guide is structured around the hypothesis that this compound possesses significantly attenuated PPARγ agonist activity compared to its parent compound, rosiglitazone. We will detail the necessary experimental workflows, from ligand binding assays to downstream gene expression analysis, to rigorously test this hypothesis and fully characterize the pharmacological profile of this specific metabolite.

The Rationale for Metabolite Activity Profiling

The study of drug metabolites is a critical component of drug development and pharmacology. While often considered detoxification products destined for excretion, metabolites can sometimes retain, lose, or even gain pharmacological activity. In some instances, metabolites may exhibit altered receptor selectivity or contribute to off-target effects and toxicities. Therefore, a thorough characterization of the biological activity of major metabolites is essential for a complete understanding of a drug's overall safety and efficacy profile. In the case of rosiglitazone, confirming the relative inactivity of its major metabolites, such as this compound, provides further confidence in the parent drug's primary role in mediating the observed therapeutic effects.

Experimental Characterization of this compound

This section outlines a series of experimental protocols designed to comprehensively assess the biological activity of this compound, with a primary focus on its interaction with PPARγ.

Objective

To determine the PPARγ binding affinity, transcriptional activation potency, and downstream cellular effects of this compound in comparison to the parent drug, rosiglitazone.

Materials

-

Test Compounds: this compound[10][11][12], Rosiglitazone (as a positive control)

-

Reagents: Recombinant human PPARγ ligand-binding domain (LBD), fluorescent PPARγ ligand probe, cell culture media and supplements, appropriate cell lines (e.g., HEK293T, 3T3-L1), reporter gene plasmids (e.g., GAL4-PPARγ-LBD, UAS-luciferase), transfection reagents, luciferase assay system, RNA isolation kits, reverse transcription reagents, qPCR master mix, and specific primers for PPARγ target genes.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the overarching experimental workflow for characterizing the biological activity of this compound.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rosiglitazone (Avandia) [ebmconsult.com]

- 5. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Rosiglitazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. scbt.com [scbt.com]

- 11. BioOrganics [bioorganics.biz]

- 12. 5-Hydroxy rosiglitazone sulphate potassium salt | Axios Research [axios-research.com]

An In-Depth Technical Guide to 5-Hydroxy Rosiglitazone Sulfate: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of a Key Metabolite

Rosiglitazone, a member of the thiazolidinedione class of drugs, has been a significant therapeutic agent for the management of type 2 diabetes mellitus due to its action as a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Understanding the metabolic fate of rosiglitazone is paramount for a comprehensive assessment of its efficacy, safety, and pharmacokinetic profile. The major routes of its metabolism involve N-demethylation and hydroxylation, followed by conjugation with sulfate and glucuronic acid.[1] Among its various metabolites, 5-Hydroxy Rosiglitazone Sulfate emerges as a critical endpoint of this metabolic cascade. This technical guide provides a detailed exploration of the chemical structure, physicochemical properties, metabolic pathway, and analytical methodologies pertinent to this compound, offering a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry.

Chemical Identity and Physicochemical Properties

Chemical Structure and Identity

This compound is the sulfated conjugate of the primary oxidative metabolite of rosiglitazone, 5-hydroxy rosiglitazone. The addition of the sulfate group significantly alters the molecule's polarity and, consequently, its biological disposition.

-

Chemical Name: 5-[[4-[2-[Methyl[5-(sulfooxy)-2-pyridinyl]amino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione

-

CAS Number: 288853-63-4[2]

-

Molecular Formula: C₁₈H₁₉N₃O₇S₂[2]

-

Molecular Weight: 453.49 g/mol [2]

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The introduction of a sulfate moiety dramatically increases the hydrophilicity of the parent metabolite, 5-hydroxy rosiglitazone. While experimental data for the sulfated conjugate is scarce, the following table summarizes known data for the parent compound and predicted properties for the sulfate, which are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Rosiglitazone (Parent Drug) | 5-Hydroxy Rosiglitazone | This compound (Predicted) | Reference |

| Molecular Weight ( g/mol ) | 357.43 | 373.43 | 453.49 | [1],[3] |

| logP (Octanol/Water Partition Coefficient) | 2.45 | Lower than Rosiglitazone | Significantly lower than 5-Hydroxy Rosiglitazone | [4] |

| pKa (Strongest Acidic) | 6.84 | Similar to Rosiglitazone (phenolic OH is acidic) | The sulfate group introduces a strong acidic proton (pKa < 2) | [4] |

| pKa (Strongest Basic) | 6.23 | Similar to Rosiglitazone | Similar to Rosiglitazone | [4] |

| Water Solubility | 0.038 g/L | Higher than Rosiglitazone | Significantly higher than 5-Hydroxy Rosiglitazone | [4] |

Expert Insight: The pronounced increase in water solubility and the presence of a strong acidic sulfate group are the most critical physicochemical consequences of this metabolic step. This transformation facilitates the efficient renal clearance of the drug, marking a terminal step in its detoxification and elimination from the body. The low predicted logP suggests minimal potential for tissue accumulation of this metabolite.

Metabolic Pathway: From Rosiglitazone to its Sulfated Metabolite

The biotransformation of rosiglitazone to this compound is a two-phase process, primarily occurring in the liver.

Phase I: Hydroxylation

The initial and rate-limiting step is the hydroxylation of the pyridine ring of rosiglitazone. This reaction is predominantly catalyzed by the cytochrome P450 enzyme system.

-

Primary Enzyme: CYP2C8 is the major enzyme responsible for the formation of both para-hydroxy (5-hydroxy) and N-desmethyl rosiglitazone.[5]

-

Minor Contributor: CYP2C9 also contributes to the metabolism of rosiglitazone, although to a lesser extent than CYP2C8.[5]

The hydroxylation occurs at the para-position of the pyridine ring, leading to the formation of 5-hydroxy rosiglitazone.

Phase II: Sulfation

Following hydroxylation, the newly introduced phenolic hydroxyl group on 5-hydroxy rosiglitazone serves as a substrate for sulfotransferase (SULT) enzymes. This conjugation reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

-

Likely Enzyme: Given their broad specificity for phenolic compounds, human phenol sulfotransferases (SULTs) of the SULT1A family are the most probable catalysts for this reaction. Specifically, SULT1A1 is highly expressed in the liver and is known to sulfate a wide array of phenolic xenobiotics.[6][7][8]

The resulting this compound is a highly polar and water-soluble compound, readily excretable in the urine.

Diagram 1: Metabolic conversion of Rosiglitazone to this compound.

Synthesis of a Reference Standard

The availability of a pure analytical standard of this compound is crucial for its accurate quantification in biological matrices. While the direct synthesis can be challenging due to the polar nature of the final product, a plausible synthetic route involves a two-step process:

Step 1: Synthesis of 5-Hydroxy Rosiglitazone

The synthesis of the precursor, 5-hydroxy rosiglitazone, can be achieved through modifications of established synthetic routes for rosiglitazone.[5][9] This would typically involve the introduction of a protected hydroxyl group onto the pyridine ring of a suitable precursor, followed by the construction of the thiazolidinedione moiety and subsequent deprotection.

Step 2: Sulfation of 5-Hydroxy Rosiglitazone

The sulfation of the phenolic hydroxyl group of 5-hydroxy rosiglitazone can be accomplished using various sulfating agents. A common laboratory-scale method involves the use of a sulfur trioxide-pyridine complex or sulfur trioxide-dimethylformamide complex in an aprotic solvent.

Illustrative Protocol for Sulfation:

-

Dissolution: Dissolve 5-hydroxy rosiglitazone in a suitable anhydrous aprotic solvent (e.g., pyridine or N,N-dimethylformamide).

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of Sulfating Agent: Slowly add a solution of sulfur trioxide pyridine complex in the same solvent to the cooled solution with stirring. The reaction is typically exothermic and requires careful temperature control.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Purification: The highly polar this compound can be purified from the reaction mixture using techniques such as reversed-phase high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE). The final product is often isolated as a stable salt (e.g., sodium or potassium salt).

Diagram 2: General workflow for the synthesis of this compound.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices like plasma and urine.[10]

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. Due to the polarity of this compound, protein precipitation followed by dilution is often a suitable and straightforward approach.

Protocol for Plasma Sample Preparation:

-

Aliquoting: To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Dilution: Dilute the supernatant with an appropriate volume of the initial mobile phase to ensure compatibility with the LC system and to minimize solvent effects.

-

Injection: Inject the diluted sample into the LC-MS/MS system.

Liquid Chromatography

Reversed-phase chromatography is typically employed for the separation of the analyte from endogenous matrix components.

-

Column: A C18 column with a particle size of 1.8 to 3.5 µm is a common choice.

-

Mobile Phase A: Water with 0.1% formic acid (to aid in protonation for positive ion mode mass spectrometry).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A gradient elution starting with a low percentage of organic phase, ramping up to a high percentage to elute the analyte, and then re-equilibrating the column is typically used.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common for standard analytical columns.

Tandem Mass Spectrometry

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis. Electrospray ionization (ESI) in the positive ion mode is generally suitable for the detection of this compound.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion ([M+H]⁺): m/z 454.1.

-

Product Ions: The fragmentation of the precursor ion will yield characteristic product ions. A common fragmentation pathway for aryl sulfates involves the loss of the SO₃ group (80 Da). Therefore, a prominent product ion would be expected at m/z 374.1, corresponding to the protonated 5-hydroxy rosiglitazone. Other fragments may also be present and can be used for confirmation. The characteristic fragment of the rosiglitazone core structure at m/z 135 is also a likely product ion.

Proposed MRM Transitions:

-

Quantifier: 454.1 → 374.1

-

Qualifier: 454.1 → 135.1

Expert Insight: The choice of product ions for MRM is critical for the selectivity of the assay. The transition to m/z 374.1 is highly specific for the loss of the sulfate group, while the transition to m/z 135.1 provides structural confirmation of the core rosiglitazone moiety. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, ensuring the accuracy and precision of the quantitative results.

Spectroscopic Characterization

Definitive structural elucidation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. As mentioned, a key fragmentation for aryl sulfates is the neutral loss of SO₃ (79.96 Da). The fragmentation pattern of the remaining 5-hydroxy rosiglitazone cation would be similar to that of the non-sulfated metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous determination of the chemical structure. For this compound, the key diagnostic signals would be:

-

¹H NMR: The aromatic protons on the pyridine ring will show a downfield shift compared to 5-hydroxy rosiglitazone due to the electron-withdrawing effect of the sulfate group. The protons on the thiazolidinedione ring and the ethoxy bridge will have characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon atom attached to the sulfate group will experience a significant downfield shift. The other carbon signals will provide a complete map of the carbon skeleton, confirming the overall structure.

Conclusion

This compound represents a terminal and important metabolite in the disposition of rosiglitazone. Its chemical structure, characterized by the presence of a hydrophilic sulfate group, dictates its physicochemical properties and facilitates its elimination from the body. A thorough understanding of its formation, chemical characteristics, and analytical quantification is essential for a complete picture of rosiglitazone's pharmacology and for conducting comprehensive drug metabolism and pharmacokinetic studies. The methodologies and insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the understanding of drug metabolism and development.

References

- Raftogianis, R. B., Wood, T. C., & Weinshilboum, R. M. (1997). Human phenol sulfotransferases SULT1A1 and SULT1A2: genetic polymorphisms, allozyme properties, and human liver genotype-phenotype correlations. Biochemical Pharmacology, 54(5), 579-589.

- Liu, Y., & Li, C. (2015).

- Thomae, B. A., Rifki, O. F., Theobald, M. A., & Eckloff, B. W. (2002). Human phenol sulfotransferases SULT1A2 and SULT1A1: genetic polymorphisms, allozyme properties, and human liver genotype-phenotype correlations. Drug Metabolism and Disposition, 30(9), 1005-1012.

- Gamage, N., Tsvetanov, S., & Falany, C. N. (2006). Human Sulfotransferases and Their Role in Chemical Metabolism. Toxicological Sciences, 90(1), 5-22.

- Markovich, D. (2016). Analytical methods for quantitating sulfate in plasma and serum.

- Abdel-Hamid, S., El-Kosasy, A. M., & Abdel-Fattah, L. (2018).

- Vietri, M., Schiattarella, A., & De Luca, V. (2008). Inhibition of human phenol and estrogen sulfotransferase by certain non-steroidal anti-inflammatory agents. The Journal of Steroid Biochemistry and Molecular Biology, 108(3-5), 244-249.

- Dunn, J. D., & Jones, A. B. (2005). Determination of Acetaminophen and Glucuronide and Sulfate metabolites in human plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 564-570.

- Kolaříková, V., Petrásková, L., & Valentová, K. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. International Journal of Molecular Sciences, 23(10), 5743.

- Kolaříková, V., Brodský, K., Petrásková, L., & Valentová, K. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15171.

- Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.

- Fitzgerald, C. C., Hedman, R., Uduwela, D., & McLeod, M. D. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry, 10, 843603.

- Mair, S., & Morand, C. (2015). Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée. British Journal of Nutrition, 113(2), 248-259.

- Meng, G., Zheng, M., Dong, M., Gao, Y., Zheng, A., Li, Z. Y., & Hu, R. (2016). Synthetic optimization of rosiglitazone and related intermediates for industrial purposes.

- Baldwin, S. J., Clarke, S. E., & Chenery, R. J. (1999). Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology, 48(3), 424-432.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77999, Rosiglitazone. Retrieved from [Link].

- Zhang, Y., & Li, S. (2013).

- Runikhina, S., Eremin, D., & Chusov, D. (2019). Approaches to the synthesis of rosiglitazone 2.4 (p–r). Chemistry of Heterocyclic Compounds, 55(4-5), 374-386.

-

FooDB. (n.d.). Showing Compound Rosiglitazone (FDB023598). Retrieved from [Link]

- U.S. Patent No. 6,515,132 B2. (2003). Process for the preparation of rosiglitazone maleate.

- Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies, Inc.

-

PrecisionFDA. (n.d.). P-HYDROXY ROSIGLITAZONE. Retrieved from [Link]

- Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721.

-

University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Masses used to identify sulfate-derived fragments and neutral lossess.... Retrieved from [Link]

- Tuccori, M., et al. (2025). Comprehensive profiling of sulfated phenolic compounds in edible and infesting seaweeds by a dedicated software. Food Chemistry, 482, 138529.

- Huang, M. Z., et al. (2006). Solid-phase Extraction Coupled with Liquid Chromatography–Tandem Mass Spectrometry for Determination of Trace Rosiglitazone and its Metabolites in Human Urine. Journal of the Chinese Chemical Society, 53(4), 861-870.

-

Technology Networks. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Retrieved from [Link]

- Kumar, A., Kumar, S., Jain, D., & Kumar, P. (2010). Rosiglitazone Metabolism: A Molecular modeling study using PM6 Model. International Journal of ChemTech Research, 2(2), 998-1006.

- Kolaříková, V., Petrásková, L., & Valentová, K. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15171.

Sources

- 1. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Showing Compound Rosiglitazone (FDB023598) - FooDB [foodb.ca]

- 5. Synthetic optimization of rosiglitazone and related intermediates for industrial purposes | Semantic Scholar [semanticscholar.org]

- 6. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human phenol sulfotransferases SULT1A2 and SULT1A1: genetic polymorphisms, allozyme properties, and human liver genotype-phenotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

An In-Depth Technical Guide to 5-Hydroxy Rosiglitazone Sulfate: A Major Metabolite of Rosiglitazone

This guide provides a comprehensive technical overview of 5-Hydroxy Rosiglitazone Sulfate, a principal metabolite of the thiazolidinedione-class antidiabetic agent, rosiglitazone. Designed for researchers, clinical pharmacologists, and drug development professionals, this document delineates the metabolic journey of rosiglitazone, the biochemical characteristics of its sulfated metabolite, and the analytical methodologies essential for its quantification in biological systems.

Introduction: The Clinical and Metabolic Context of Rosiglitazone

Rosiglitazone is a potent insulin-sensitizing drug used in the management of type 2 diabetes mellitus.[1] Its therapeutic action is mediated through high-affinity agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is crucial in regulating glucose and lipid metabolism.[2][3] Activation of PPARγ by rosiglitazone modulates the transcription of genes involved in insulin signaling, leading to improved glucose uptake and utilization in adipose tissue, skeletal muscle, and the liver.[2][4]

The clinical efficacy and safety profile of any xenobiotic, including rosiglitazone, are intrinsically linked to its metabolic fate. The biotransformation of a parent drug into its various metabolites governs its pharmacokinetic profile, including its clearance rate and potential for drug-drug interactions. Rosiglitazone undergoes extensive hepatic metabolism, with no unchanged drug being excreted in the urine.[4] This process yields several metabolites, of which this compound is a prominent example. Understanding the formation and disposition of this metabolite is critical for a complete characterization of rosiglitazone's pharmacology.

The Metabolic Pathway: From Rosiglitazone to its Sulfated Metabolite

The metabolic conversion of rosiglitazone is a multi-step process primarily occurring in the liver, involving both Phase I and Phase II enzymatic reactions. The major routes of metabolism are N-demethylation and hydroxylation, followed by conjugation.[1][4][5]

Phase I: The Critical Role of Cytochrome P450

The initial oxidative metabolism of rosiglitazone is predominantly catalyzed by the Cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have definitively identified CYP2C8 as the primary enzyme responsible for both the N-demethylation and hydroxylation of rosiglitazone, with a minor contribution from CYP2C9.[3][6][7][8]

The formation of the precursor to our topic metabolite begins with the para-hydroxylation of rosiglitazone's pyridine ring, yielding p-hydroxy rosiglitazone (also known as 5-Hydroxy Rosiglitazone).[7][9] This hydroxylation is a critical prerequisite for the subsequent conjugation step.

Phase II: Sulfation and Glucuronidation

Following Phase I hydroxylation, the newly introduced hydroxyl group on p-hydroxy rosiglitazone becomes a target for Phase II conjugation enzymes. This process renders the metabolite more water-soluble, facilitating its excretion from the body. The primary conjugation pathways are sulfation and glucuronidation.[3][4][5] The sulfation of p-hydroxy rosiglitazone results in the formation of This compound . This metabolite is readily detectable in plasma and is a major component of the total drug-related material excreted in urine.[9]

Caption: Metabolic pathway of Rosiglitazone.

Biochemical and Pharmacological Profile

A clear understanding of a metabolite's properties is fundamental in drug development.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 5-[[4-[2-[Methyl[5-(sulfooxy)-2-pyridinyl]amino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione | [10] |

| CAS Number | 288853-63-4 | |

| Molecular Formula | C₁₈H₁₉N₃O₇S₂ | |

| Molecular Weight | 453.49 g/mol |

Pharmacological Activity

A key consideration in metabolite characterization is its potential to contribute to the parent drug's therapeutic effect or to cause off-target toxicity. For rosiglitazone, studies have shown that all its circulating metabolites are considerably less potent than the parent compound.[4][5] Therefore, this compound is not expected to contribute significantly to the insulin-sensitizing activity of rosiglitazone.[4][5] Its formation is primarily a step in the detoxification and elimination pathway.

Pharmacokinetic Considerations

The pharmacokinetics (PK) of rosiglitazone are characterized by rapid absorption and extensive metabolic clearance.

| PK Parameter | Description | Source |

| Absorption | Rapid and essentially complete, with an absolute bioavailability of ~99%.[1] | [1] |

| Distribution | Highly protein-bound (~99.8%), primarily to albumin. Mean oral volume of distribution (Vss/F) is ~17.6 L. | [4] |

| Metabolism | Extensively metabolized in the liver via CYP2C8/2C9 and subsequent conjugation. | [3][4] |

| Excretion | Radioactivity is primarily excreted in the urine (~65%) with a smaller fraction in the feces (~23%).[1][4] | [1][4] |

| Elimination Half-life | The half-life of the parent drug is 3-4 hours. Notably, the elimination half-life for some metabolites is significantly longer.[1][4] | [1][4] |

The longer half-life of metabolites compared to the parent drug underscores the importance of robust analytical methods to monitor their accumulation, especially in specific patient populations such as those with renal impairment.[1] However, studies have shown that impaired renal function does not markedly alter the pharmacokinetics of rosiglitazone, and dose adjustments are generally not required.[11]

Analytical Methodology for Quantification in Biological Matrices

Accurate and sensitive quantification of rosiglitazone and its metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior selectivity and sensitivity.[12]

Self-Validating LC-MS/MS Protocol for Plasma Quantification

This protocol describes a robust, self-validating system for the simultaneous quantification of rosiglitazone and its hydroxylated metabolite precursor in human plasma. The inclusion of a stable isotope-labeled internal standard (IS) is critical for trustworthiness, as it co-elutes and experiences identical ionization effects as the analyte, correcting for variability during sample preparation and analysis.

Step 1: Sample Preparation (Protein Precipitation)

-

Rationale: This is a rapid and effective method to remove high-abundance proteins from the plasma matrix, which would otherwise interfere with the analysis and foul the LC-MS system.

-

Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of acetonitrile containing the internal standard (e.g., rosiglitazone-d₃).[12] The IS concentration should be chosen to be near the midpoint of the calibration curve.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for injection.

Step 2: Chromatographic Separation (Reversed-Phase HPLC)

-

Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like rosiglitazone and its metabolites. An isocratic mobile phase simplifies the method and ensures high reproducibility.

-

Column: Luna C18 (100 mm x 2.0 mm, 3-µm particle size) or equivalent.[12]

-

Mobile Phase: 60:40 (v/v) mixture of acetonitrile and 0.1% aqueous formic acid.[12]

-

Flow Rate: 0.2 mL/min.[12]

-

Injection Volume: 10 µL.

-

Total Run Time: Approximately 2.5 minutes per sample.[12]

Step 3: Mass Spectrometric Detection (Tandem MS)

-

Rationale: Selected Reaction Monitoring (SRM) provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each analyte, minimizing interference from the complex biological matrix.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

-

Monitoring Mode: Selected Reaction Monitoring (SRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source |

| Rosiglitazone | 358.1 | 135.1 | [12] |

| p-Hydroxy Rosiglitazone | 374.1 | 151.1 | [12] |

| Rosiglitazone-d₃ (IS) | 361.1 | 138.1 | [12] |

Note: The m/z transition for this compound would need to be empirically determined but would involve a precursor ion of approximately 454.1 m/z.

Caption: General workflow for LC-MS/MS analysis.

Conclusion